5,6-dimethyl-3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
描述
属性
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-13-14(2)23-12-27(20(13)29)11-18(28)26-7-3-4-15(10-26)8-17-24-19(25-30-17)16-9-21-5-6-22-16/h5-6,9,12,15H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKXCWHXQZKBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, we compare it with analogous pyrimidinone derivatives and heterocyclic systems (Table 1). Structural similarity is assessed via molecular fingerprints and Tanimoto coefficients, as outlined in cheminformatics literature . Key compounds include:
Notes:
- *Estimated using cheminformatics tools (e.g., RDKit).
- **Hypothesized based on structural similarity to kinase inhibitors like gefitinib .
Structural and Physicochemical Analysis
Substituent Effects on Lipophilicity
The target compound’s piperidine and oxadiazole groups contribute to a moderate clogP (~2.8), positioning it between polar analogs (e.g., the thienyl-pyrazole derivative in , clogP ~1.5) and lipophilic systems like MK85 (clogP ~3.5). Increased lipophilicity often correlates with enhanced membrane permeability but may reduce aqueous solubility .
Heterocyclic Diversity
- Oxadiazole vs. Thienyl/Pyrazole : The 1,2,4-oxadiazole in the target compound may improve metabolic stability compared to thienyl or pyrazole substituents, as oxadiazoles are less prone to oxidative degradation .
- Pyrazine vs.
Tanimoto Similarity Indexing
Using Morgan fingerprints, the target compound shows ~40–60% similarity to analogs in Table 1, reflecting divergent substituent patterns. For example, the pyrazine-containing derivative in shares a Tanimoto coefficient of ~0.55, highlighting partial overlap in pharmacophoric features .
Implications for Drug Design
The compound’s hybrid architecture—combining pyrimidinone, piperidine, and oxadiazole—suggests versatility in targeting enzymes (e.g., kinases, HDACs) or receptors where multipoint interactions are critical. Compared to simpler pyrimidinones (e.g., ), its extended substituent system may enhance binding affinity but requires optimization for solubility. Future studies should explore structure-activity relationships (SAR) by modifying the oxadiazole-piperidine linker or pyrazine moiety.
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with 1,2,4-oxadiazole precursors. Key steps include:
- Metal carbonyl-mediated rearrangement : Utilize transition metal catalysts (e.g., Fe(CO)₃) to facilitate cyclization of 5-(2-oxoalkyl)-1,2,4-oxadiazoles into pyrimidine cores .
- Piperidine and pyrazine coupling : Employ nucleophilic substitution or amidation reactions to attach the piperidin-1-yl and pyrazin-2-yl moieties. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance regioselectivity .
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Perform ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve signals for methyl, oxadiazole, and pyrimidinone groups. Use 2D techniques (COSY, HSQC) to assign overlapping peaks .
- X-ray Crystallography : Employ SHELXL for structure refinement. Collect high-resolution data (≤ 1.0 Å) using synchrotron sources. Address twinning or disorder by refining occupancy parameters and applying restraints .
- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion ([M+H]⁺) and fragment patterns, ensuring alignment with theoretical values .
Q. How can initial bioactivity screening be designed to assess this compound’s pharmacological potential?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases, PDEs) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ calculation) .
- Cellular models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies. Normalize viability data to untreated controls and account for solvent effects (DMSO ≤ 0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across experimental models?
- Methodological Answer :
- Experimental Design : Apply randomized block designs with split plots to account for variables like cell passage number or assay plate effects .
- Data Normalization : Use Z-score standardization or log2 transformation to harmonize disparate datasets. Validate findings with orthogonal assays (e.g., SPR for binding affinity if IC₅₀ varies) .
- Meta-analysis : Pool data from multiple labs using fixed/random-effects models. Assess heterogeneity via I² statistics .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s complexity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., pyrazine → pyridine, piperidine → morpholine) via Suzuki coupling or reductive amination .
- Computational Modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with target proteins. Validate with mutagenesis studies .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., oxadiazole vs. triazole) to bioactivity using multivariate regression .
Q. What in silico approaches are suitable for predicting pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition. Cross-validate with experimental PAMPA assays .
- Metabolite Identification : Apply GLORY or Meteor software to predict Phase I/II metabolites. Confirm via LC-MS/MS with stable isotope labeling .
Q. How should researchers address challenges in reproducing synthetic or analytical results?
- Methodological Answer :
- Protocol Standardization : Publish detailed reaction logs (e.g., inert atmosphere, humidity control) and raw spectral data in supplementary materials .
- Collaborative Trials : Engage multi-lab reproducibility studies via platforms like BioRxiv. Use statistical tools (Bland-Altman plots) to assess inter-lab variability .
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